2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid
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Overview
Description
2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid is a complex organic compound featuring both pyrazole and indole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole derivative. This can be achieved by reacting 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with appropriate reagents to introduce the imino group.
Next, the indole moiety is synthesized, often starting from indole-2-carboxylic acid. The two components are then coupled under specific conditions to form the final product. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂), nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, 2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid has shown potential in various assays for its anti-inflammatory, analgesic, and anticancer properties .
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with multiple biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. It may also find applications in the production of dyes and pigments due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of 2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid involves its interaction with various molecular targets. The pyrazole and indole moieties can bind to different enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole: Shares the pyrazole moiety but lacks the indole component.
2-Phenylindole: Contains the indole structure but without the pyrazole moiety.
Uniqueness
What sets 2-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid apart is its combination of both pyrazole and indole moieties, which endows it with unique chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C21H18N4O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C21H18N4O4/c1-13-18(21(29)25(23(13)2)14-8-4-3-5-9-14)22-19-15-10-6-7-11-16(15)24(20(19)28)12-17(26)27/h3-11H,12H2,1-2H3,(H,26,27) |
InChI Key |
INSIDNHFTIQBOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C4=CC=CC=C4N(C3=O)CC(=O)O |
Origin of Product |
United States |
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